Fluorure de perfluoro(4-méthyl-3,6-dioxaoctane)sulfonyle

Vue d'ensemble

Description

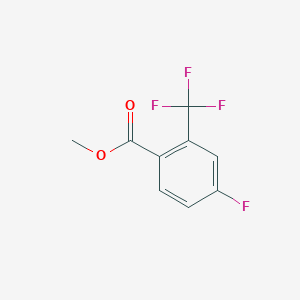

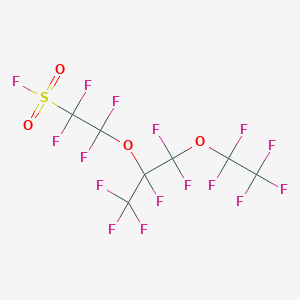

Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride is a fluorinated organic compound with the molecular formula C₇F₁₆O₄S. It is known for its high thermal and chemical stability, making it a valuable reagent in various chemical processes. This compound is often used in the synthesis of fluorinated polymers and surfactants due to its unique properties.

Applications De Recherche Scientifique

Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride has a wide range of applications in scientific research, including:

Mécanisme D'action

Target of Action

Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride, also known as Perfluoro(4-methyl-3,6-dioxaoctane)sulphonyl fluoride, is primarily used in the field of proteomics research . It is an important comonomer for organic fluorine materials . Its main function is to introduce the functional sulfonic acid group into the polymer .

Mode of Action

The compound works by undergoing hydrolysis of the sulfonyl fluoride groups into sulfonic acid functions . This process is achieved quantitatively using potassium hydroxide (or lithium carbonate) under mild conditions, without affecting the content of vinylidene fluoride (VDF), assuming that no dehydrofluorination of the VDF units occurred .

Biochemical Pathways

The compound is involved in the radical terpolymerisations of perfluoro (8-cyano-5-methyl-3,6-dioxaoct-1-ene) (CNVE) or 2,2,3,3,4,4,5,5,6,6-decafluoro-6- [(1,2,2-trifluoroethenyl)oxy] hexanenitrile (MV5CN), and vinylidene fluoride (VDF) . Changing the monomer feed compositions of these terpolymerisations enables the synthesis of different statistical-type poly (VDF-ter-PFSVE-ter-CNVE) terpolymers containing sulfonyl fluoride and nitrile side groups .

Result of Action

The hydrolysis of the sulfonyl fluoride groups into sulfonic acid functions leads to the production of films insoluble in organic solvents such as acetone and dimethylformamide . These original terpolymers are then thermally crosslinked using cyclisation of the pendant nitrile functions . The thermal stabilities of the crosslinked materials are higher than those of the uncured terpolymers .

Action Environment

The proton conductivity of the resulting material at 80 °C and 100% relative humidity reached 58 mS cm −1 for a membrane crosslinked at 240 °C and having a hydration number of 33 H 2 O/SO 3 H . Excessive swelling was observed for membranes crosslinked at lower temperatures . This suggests that the action, efficacy, and stability of the compound can be influenced by environmental factors such as temperature and humidity.

Analyse Biochimique

Biochemical Properties

Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride plays a significant role in biochemical reactions, particularly in the synthesis of perfluorinated vinyl ether containing sulfonimide functionality . These interactions are crucial for the development of materials with specific properties, such as ion exchange resins and fluorine-containing polymers .

Cellular Effects

Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and function of cell membranes due to its interaction with membrane proteins and lipids . This compound can also modulate the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of action of Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can inhibit specific enzymes by forming stable complexes with them, thereby altering their activity . Additionally, it can activate certain signaling pathways by interacting with membrane receptors and other signaling proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride vary with different dosages in animal models . At low doses, it can enhance certain biochemical pathways and improve cellular function . At high doses, it can exhibit toxic effects, leading to adverse outcomes such as cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .

Metabolic Pathways

Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the synthesis and degradation of various metabolites, thereby affecting overall cellular metabolism . It is particularly important in pathways related to the synthesis of fluorine-containing polymers and ion exchange resins .

Transport and Distribution

Within cells and tissues, Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in certain cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as its hydrophobicity and affinity for specific biomolecules .

Subcellular Localization

Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride exhibits specific subcellular localization patterns, which are crucial for its activity and function . It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns enable the compound to interact with specific biomolecules and participate in targeted biochemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride typically involves the reaction of tetrafluorosultone with hexafluoropropylene oxide. The process begins with the isomerization and addition reactions catalyzed by potassium fluoride in the presence of a solvent such as ethylene glycol dimethyl ether. The intermediate product is then treated with sodium carbonate and additional solvents to yield the final compound .

Industrial Production Methods

Industrial production of Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride follows a similar synthetic route but on a larger scale. The process is optimized to control the purity of the product, ensuring that impurities such as H-PSVE are minimized to maintain the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

Polymerization Reactions: It is used as a monomer in the polymerization process to create fluorinated polymers.

Common Reagents and Conditions

Common reagents used in reactions with Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride include sodium carbonate, potassium fluoride, and various solvents such as ethylene glycol dimethyl ether .

Major Products Formed

The major products formed from reactions involving Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride are typically fluorinated polymers and surfactants, which are used in various industrial applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride: This compound is similar in structure but contains a double bond, which affects its reactivity and applications.

Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl chloride: This compound has a chloride group instead of a fluoride group, which alters its chemical properties and reactivity.

Uniqueness

Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride is unique due to its high thermal and chemical stability, making it suitable for applications that require resistance to extreme conditions. Its ability to undergo nucleophilic substitution reactions also makes it a valuable reagent in the synthesis of fluorinated polymers and surfactants .

Propriétés

IUPAC Name |

1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propan-2-yl]oxyethanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F16O4S/c8-1(2(9,10)11,4(15,16)27-5(17,18)3(12,13)14)26-6(19,20)7(21,22)28(23,24)25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUXEUQKVBTRLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564034 | |

| Record name | Perfluoro-4-methyl-3,6-dioxaoctane-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27744-59-8 | |

| Record name | Perfluoro-4-methyl-3,6-dioxaoctane-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine](/img/structure/B1316112.png)

![(S)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]-ethyldi-tert.-butylphosphine](/img/structure/B1316113.png)

ruthenium(II)](/img/structure/B1316115.png)